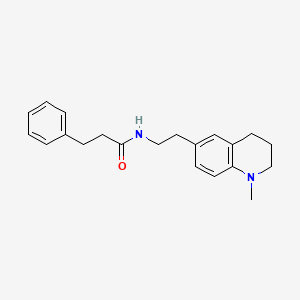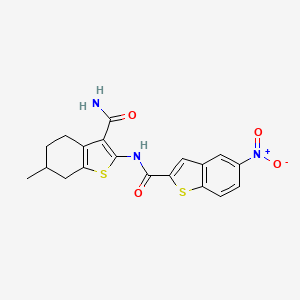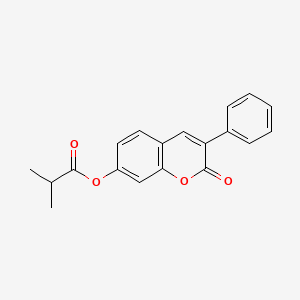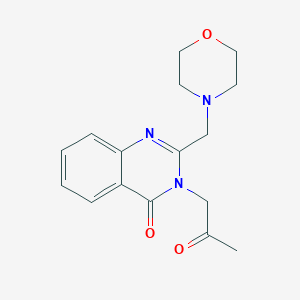
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylpropanamide” is a chemical compound with the CAS Number: 1119450-30-4 . Its IUPAC name is N-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]-3-(4-morpholinyl)-1-propanamine . The compound has a molecular weight of 303.45 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H29N3O/c1-20-8-2-4-17-14-16(5-6-18(17)20)15-19-7-3-9-21-10-12-22-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 303.45 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Dopamine Agonist Properties
A study by Jacob et al. (1981) explored the dopamine-like activity of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, highlighting the potential of such compounds in dilating the renal artery, which indicates their relevance in cardiovascular research and potential therapeutic applications for renal function improvement (Jacob et al., 1981).
Analgesic and Spasmolytic Properties
Research by Brossi et al. (1960) on substituted 1-methyl-3,4-dihydro-isoquinolines suggested their interesting analgesic and spasmolytic properties, especially for compounds containing a halogenated phenylethyl group. This implies their potential application in the development of new pain management and spasmolytic agents (Brossi et al., 1960).
Calcium Channel Antagonism
Studies by Şimşek et al. (2006) on 4-difluoro-substituted phenyl-5-oxohexahydroquinoline derivatives revealed their calcium channel antagonistic activity. These findings are significant for cardiovascular research, particularly in the development of treatments for conditions modulated by calcium channels (Şimşek et al., 2006).
Organocatalytic Asymmetric Synthesis
Mons et al. (2014) conducted research on the organocatalytic enantioselective synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, demonstrating their potential in the asymmetric synthesis of natural products and synthetic drugs. This research has implications for the pharmaceutical industry, especially in the synthesis of enantiomerically pure compounds (Mons et al., 2014).
Antimicrobial and Antitumor Agents
Desai et al. (2007) synthesized new quinazolines with potential antimicrobial activities, highlighting the role of such compounds in developing new antimicrobial agents. Similarly, Atwell et al. (1989) explored 2-phenylquinoline-8-carboxamides as minimal DNA-intercalating antitumor agents, indicating their potential in cancer treatment (Desai et al., 2007); (Atwell et al., 1989).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-23-15-5-8-19-16-18(9-11-20(19)23)13-14-22-21(24)12-10-17-6-3-2-4-7-17/h2-4,6-7,9,11,16H,5,8,10,12-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZXIBIVXRHTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B2417024.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2417025.png)
![3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2417026.png)
![2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2417028.png)



![1-methyl-6-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2417034.png)
![1-[(4-Fluorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2417035.png)
![N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2417036.png)


![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2417043.png)